(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester
Description
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester is a protected derivative of L-histidine, featuring two trityl (triphenylmethyl) groups. The trityl groups serve to protect the α-amino group and the τ-nitrogen of the imidazole ring during synthetic processes, enhancing stability and solubility in organic solvents . The compound retains the (S)-stereochemistry at the α-carbon, critical for mimicking natural amino acid configurations. The methyl ester at the carboxylic acid terminus further improves lipophilicity, facilitating membrane permeability in biochemical applications.
Properties
IUPAC Name |
methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVYWCBBVEEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The synthesis typically begins with commercially available L-histidine methyl ester or L-histidine derivatives. The key initial step involves the protection of the imidazole nitrogen at the 1-position by reaction with trityl chloride under basic conditions. This step ensures selective protection and prevents interference from the imidazole during further reactions.
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or sodium bicarbonate
- Temperature: 0–25 °C
- Reaction time: Several hours until completion monitored by TLC
The product of this step is (S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propionic acid methyl ester.
Esterification
If the starting material is the free acid form of the amino acid, esterification is performed to convert the carboxylic acid to the methyl ester. This is commonly achieved by treatment with methanol in the presence of acid catalysts such as thionyl chloride (SOCl₂) or sulfuric acid.
Typical esterification procedure:
- React L-histidine or its derivatives with SOCl₂ in methanol at 0 °C to room temperature.
- Stir until methyl ester formation is complete.
- Quench and purify by extraction and chromatography.
This step yields the methyl ester intermediate necessary for subsequent coupling reactions.
Coupling and Functionalization
The trityl-protected imidazole amino acid methyl ester is then subjected to further functionalization or coupling reactions depending on the synthetic target. For example, alkylation or acylation reactions can be used to introduce additional substituents on the amino acid or imidazole ring.
In some synthetic routes, the methyl ester may be converted to amides or other bioisosteres to improve stability or biological activity, but for the target compound, the methyl ester is retained.
Representative Synthetic Scheme and Conditions
| Step | Reaction Description | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of imidazole nitrogen with trityl group | Trityl chloride, triethylamine, DCM, 0–25 °C | Formation of 1-trityl-imidazole derivative |
| 2 | Esterification of carboxylic acid | Methanol, SOCl₂, 0 °C to RT | Conversion to methyl ester |
| 3 | Purification | Chromatography (silica gel) | Isolate pure (S)-2-amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester |
Research Data and Optimization Insights
Research into analogues of this compound has shown that the methyl ester group is critical for activity but can be modified to improve stability. For instance, bulkier esters such as iso-propyl or tert-butyl esters have been synthesized and evaluated for improved plasma stability and enzymatic activity, with tert-butyl esters showing enhanced half-life compared to the methyl ester.
The trityl protecting group on the imidazole nitrogen has been demonstrated to provide steric protection that allows selective reactions at other molecular sites without affecting the imidazole ring’s reactivity. This is crucial for the compound’s use in biochemical assays and further synthetic transformations.
Summary Table of Key Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | $$ \text{C}{28}\text{H}{28}\text{N}4\text{O}2 $$ |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | (S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid methyl ester |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, methanol) |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases |
| Key Functional Groups | Amino acid backbone, methyl ester, trityl-protected imidazole |
Chemical Reactions Analysis
Deprotection of the Trityl Group
The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole ring, preventing unwanted side reactions during synthesis. Its removal is critical for exposing the imidazole functionality.
Mechanistic Insight :
-
Trityl removal via trifluoroacetic acid (TFA) proceeds through protonation of the trityl-protected nitrogen, followed by cleavage of the C–N bond .
-
Lithium aluminum hydride (LiAlH₄) reduces the trityl group while preserving the methyl ester.
Ester Hydrolysis and Saponification
The methyl ester can be hydrolyzed to the carboxylic acid, enabling further functionalization.
Key Findings :
-
Bulkier esters (e.g., tert-butyl) exhibit superior plasma stability compared to methyl esters .
-
Saponification with NaOH proceeds quantitatively under mild conditions .
Coupling Reactions
The amino group participates in peptide bond formation, facilitated by coupling agents.
Optimization :
-
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms HBTU in coupling efficiency .
-
Oxadiazole derivatives retain binding affinity while improving metabolic stability .
Functionalization of the Imidazole Ring
The deprotected imidazole undergoes electrophilic substitution and coordination reactions.
| Reaction | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO₄, acidic aqueous solution | Imidazole → imidazole N-oxide | |
| Metal coordination | Zn²⁺ or Cu²⁺, pH 7.0 | Stable metal complexes (log K = 4.5–5.2) |
Applications :
-
Imidazole N-oxides are intermediates in heterocyclic chemistry.
-
Metal coordination is exploited in catalysis and metalloprotein mimics.
Comparative Reactivity of Analogues
Structural modifications alter reactivity and stability:
| Compound | Key Feature | Activity (IC₅₀, μM) | Plasma t₁/₂ |
|---|---|---|---|
| Methyl ester (parent) | Trityl protection | 1.2 | 0.5 hours |
| tert-Butyl ester | Bulkier ester | 0.7 | 6 hours |
| 1,2,4-Oxadiazole derivative | Bioisosteric replacement | 0.4 | >24 hours |
Trends :
-
Bulkier esters (e.g., tert-butyl) enhance plasma stability without compromising activity .
-
Oxadiazole bioisosteres improve both potency and pharmacokinetics .
Synthetic Utility in Peptide Chemistry
This compound is a key intermediate in synthesizing histidine-containing peptides:
-
Stepwise Protection : Trityl and methyl ester groups allow orthogonal deprotection .
-
Case Study : Synthesis of IDE inhibitors (e.g., BDM43079 ) via coupling with phenethylamines .
Stability Under Storage Conditions
Scientific Research Applications
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trityl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Key Structural Features :
- Trityl Protection: Dual trityl groups on the amino and imidazole moieties.
- Methyl Ester : Carboxylic acid converted to a methyl ester.
- Stereochemistry : (S)-configuration at the α-carbon, preserving biological relevance.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives, focusing on protective groups, substituents, and spectral characteristics:
*Molecular weights calculated based on formulae.
Key Differences and Trends
Protective Groups :
- The target compound uses trityl groups for dual protection, whereas compound 9 employs a chlorotrityl group on a tetrazole ring .
- Compound 6 retains trityl on the imidazole but introduces a trifluoromethyl-benzyl substituent, enhancing hydrophobicity .
Synthetic Yields :
- Chlorotrityl-protected compound 9 achieves a high yield (93%) compared to trityl-protected analogs (~45%) .
Spectral Signatures :
- Trityl-protected compounds show characteristic aromatic proton clusters (δ 7.1–7.5) in ¹H NMR .
- Methyl ester groups are identified via singlet peaks near δ 3.5–3.6 .
Research Implications
- Drug Design : Trityl and chlorotrityl groups improve stability during solid-phase peptide synthesis, as seen in intermediates like compound 6 .
- Functional Versatility : Methyl esters facilitate prodrug strategies, while substituents like trifluoromethyl-benzyl (compound 6) enhance target specificity .
- Deprotection Challenges : Acidic conditions (e.g., TFA) are required for trityl removal, which may limit compatibility with acid-sensitive functionalities .
Biological Activity
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester, also known as a derivative of histidine, is a compound of significant interest in biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C26H25N3O2
- Molecular Weight : 411.5 g/mol
- CAS Number : 62715-28-0
The compound features an amino acid backbone with a trityl-protected imidazole moiety, which enhances its stability and reactivity in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range .
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition potential of this compound. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative disease therapies. The IC50 values for various derivatives indicate strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 0.22 |
| Trityl derivative of histidine | BChE | 0.42 |
| Other imidazole derivatives | BACE-1 | 0.23 |
Cytotoxicity Assessments
Cytotoxicity studies on various normal and transformed cell lines have shown that these compounds generally exhibit low toxicity within therapeutic concentration ranges. This characteristic is vital for developing drugs with minimal side effects .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites, leading to inhibition of enzymatic activity. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of its pharmacological potential .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of trityl derivatives, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The rapid permeabilization of bacterial membranes was noted as a mechanism contributing to its effectiveness .
Case Study 2: Neuroprotective Potential
Another case study explored the neuroprotective potential of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models treated with neurotoxic agents, suggesting its viability as a candidate for further development in neuroprotective therapies .
Q & A
Q. What are the established synthetic protocols for (S)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl ester, and what key intermediates are involved?
The synthesis typically involves coupling H-His(1-trt)-OMe HCl with a carboxymethylated intermediate under standard peptide coupling conditions. For example, in a reported procedure, the protected intermediate is synthesized via a reaction sequence starting with H-His(1-trt)-OMe HCl and a carboxymethyl derivative, yielding a white solid with 45% efficiency. Deprotection using TFA/DCM in the presence of triisopropylsilane generates the final compound . Key intermediates include the trityl-protected histidine methyl ester and carboxymethylated precursors, which are critical for maintaining regioselectivity during coupling .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) are standard methods. LCMS (e.g., tR = 6.93 min, purity 98%, m/z = 670 [M+H]<sup>+</sup>) confirms molecular weight and purity . NMR (particularly <sup>1</sup>H and <sup>13</sup>C) resolves the stereochemistry and substitution patterns, such as the trityl group’s aromatic protons and the imidazole ring’s proton environment . High-performance liquid chromatography (HPLC) with UV detection is also used for purity assessment .
Q. What are the common challenges in synthesizing this compound, and how are they addressed?
Key challenges include:
- Low yields during coupling steps : Optimized reaction times (e.g., reflux for 3–5 hours) and stoichiometric ratios of sodium acetate improve efficiency .
- Deprotection side reactions : Use of mild acidic conditions (TFA/DCM with triisopropylsilane) minimizes undesired cleavage of labile groups .
- Purification difficulties : Recrystallization from DMF/acetic acid mixtures enhances crystalline product recovery .
Advanced Research Questions
Q. How do structural modifications, such as the trityl group, influence the compound’s stability and reactivity in downstream applications?
The trityl (triphenylmethyl) group serves as a steric and electronic protector for the imidazole nitrogen, preventing unwanted nucleophilic reactions during synthesis. However, its bulkiness may reduce solubility in polar solvents, necessitating deprotection (e.g., via TFA) for biological assays . Comparative studies on analogs with alternative protecting groups (e.g., Boc or Fmoc) reveal that the trityl group offers superior stability in acidic coupling conditions but requires harsher deprotection methods .
Q. What strategies can resolve discrepancies in reported yields or purity when synthesizing this compound under varying conditions?
Contradictions in yields (e.g., 45% vs. 70–75% in similar protocols) often arise from:
- Reagent purity : Use of freshly distilled TFA or anhydrous DCM improves consistency .
- Temperature control : Strict adherence to reflux temperatures (e.g., 80–90°C) minimizes side-product formation .
- Workup protocols : Gradient elution in HPLC or column chromatography with silica gel can isolate the target compound from byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s role in enzyme inhibition or receptor binding?
SAR studies should focus on:
- Variation of the trityl group : Synthesize analogs with smaller substituents (e.g., methyl or benzyl) to assess steric effects on binding affinity .
- Modification of the amino acid backbone : Replace the propionic acid methyl ester with ethyl or tert-butyl esters to probe hydrophobicity impacts .
- Biological assays : Use competitive inhibition assays (e.g., against insulin-degrading enzyme or glutamate receptors) to quantify activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
